molecular formula C12H19N4O+ B1265097 Benzoylagmatinium

Benzoylagmatinium

Cat. No.: B1265097
M. Wt: 235.31 g/mol
InChI Key: ZRBMNUPECIGKKJ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoylagmatinium is a benzoylated derivative of agmatine, a biogenic amine [(4-aminobutyl)guanidine]. The compound likely features a benzoyl group (C₆H₅CO–) attached to the primary amine of agmatine, forming an amide or salt structure (indicated by the "-ium" suffix). While direct structural data for this compound is absent in the provided evidence, its nomenclature suggests similarities to other benzoylated amines or guanidine derivatives used in medicinal chemistry and organic synthesis . Such compounds are often explored for their bioactivity, solubility, and stability profiles.

Properties

Molecular Formula

C12H19N4O+

Molecular Weight

235.31 g/mol

IUPAC Name

4-benzamidobutyl(diaminomethylidene)azanium

InChI

InChI=1S/C12H18N4O/c13-12(14)16-9-5-4-8-15-11(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17)(H4,13,14,16)/p+1

InChI Key

ZRBMNUPECIGKKJ-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCC[NH+]=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Benzoylagmatinium Inferred C₁₁H₁₆N₄O ~220.27 (estimated) Benzoyl, guanidine, amine Hypothetical: Neuroactive agents, enzyme inhibitors
Benzoylarginine C₁₃H₁₈N₄O₃ 278.31 Benzoyl, guanidine, carboxylate Protease inhibition
Agmatine C₅H₁₄N₄ 130.19 Guanidine, primary amine Neuromodulation, nitric oxide synthesis
Benzocaine C₉H₁₁NO₂ 165.19 Benzoyl ester, amine Local anesthetic

Key Observations :

  • Bioactivity : this compound’s guanidine moiety may enhance interaction with biological targets (e.g., ion channels or enzymes), akin to agmatine’s role in neuroregulation. Benzoylarginine, with a carboxylate group, exhibits protease inhibitory activity, suggesting that benzoylation can modulate target specificity .
  • Solubility : The benzoyl group typically reduces water solubility compared to parent amines (e.g., agmatine). However, salt formation (e.g., as in Benzathine benzylpenicillin, a dibenzylethylenediamine salt ) could improve stability and bioavailability.
Pharmacological Potential
  • Agmatine : Exhibits neuroprotective and antihypertensive effects via NMDA receptor modulation .
  • Benzoylated amines : Often enhance membrane permeability and metabolic stability. For instance, benzocaine’s ester linkage confers rapid local anesthetic action .
  • Benzothiazole derivatives (e.g., NIST-reported benzenamine derivatives ) show antimicrobial and anticancer activity, suggesting that this compound’s benzoyl-guanidine structure may have similar applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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